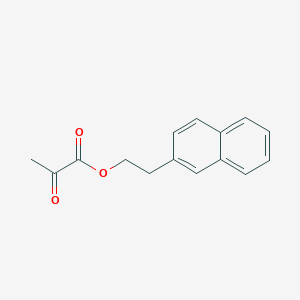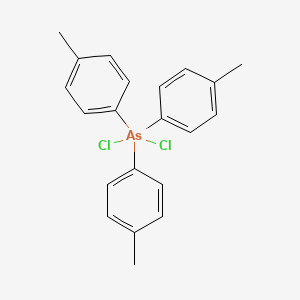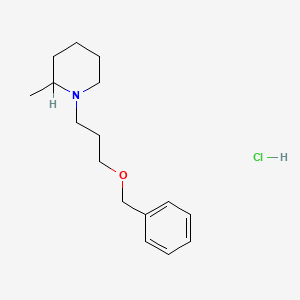
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyloxypropyl group attached to the piperidine ring, which is further substituted with a methyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride typically involves the following steps:
Formation of the Benzyloxypropyl Intermediate: This step involves the reaction of benzyl alcohol with 3-chloropropanol in the presence of a base such as sodium hydroxide to form 3-benzyloxypropyl chloride.
N-Alkylation of Piperidine: The 3-benzyloxypropyl chloride is then reacted with 2-methylpiperidine in the presence of a base such as potassium carbonate to form 1-(3-benzyloxypropyl)-2-methylpiperidine.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the reaction mixture to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The piperidine ring can undergo reduction reactions to form piperidine derivatives with different substitution patterns.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or sodium methoxide in aprotic solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Various piperidine derivatives.
Substitution: Compounds with different functional groups replacing the benzyloxy group.
科学研究应用
1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The benzyloxy group can interact with receptor sites, while the piperidine ring can modulate the activity of neurotransmitter systems. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
1-(3-Benzyloxypropyl)piperidine: Lacks the methyl group on the piperidine ring.
1-(3-Benzyloxypropyl)-3-methylpiperidine: Has a methyl group at a different position on the piperidine ring.
1-(3-Benzyloxypropyl)-4-methylpiperidine: Another positional isomer with the methyl group at the 4-position.
Uniqueness: 1-(3-Benzyloxypropyl)-2-methylpiperidine hydrochloride is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
属性
CAS 编号 |
78219-13-3 |
|---|---|
分子式 |
C16H26ClNO |
分子量 |
283.83 g/mol |
IUPAC 名称 |
2-methyl-1-(3-phenylmethoxypropyl)piperidine;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-15-8-5-6-11-17(15)12-7-13-18-14-16-9-3-2-4-10-16;/h2-4,9-10,15H,5-8,11-14H2,1H3;1H |
InChI 键 |
AKUVZMQDYKDZTA-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCN1CCCOCC2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


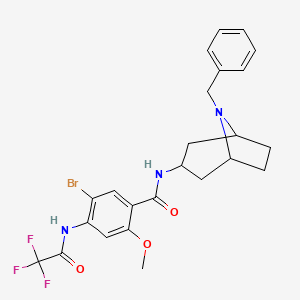

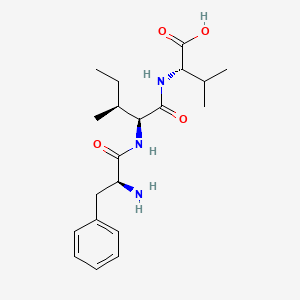
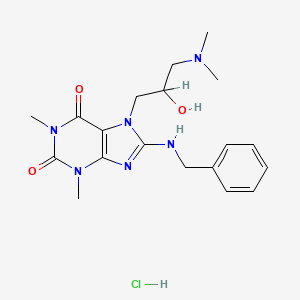
![3-Methyl-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437607.png)
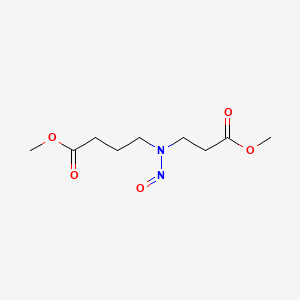
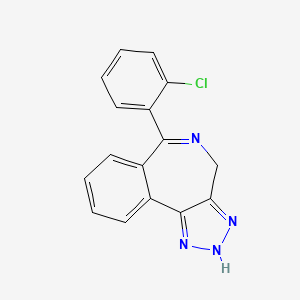
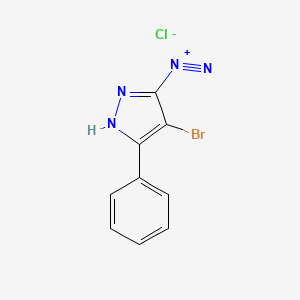
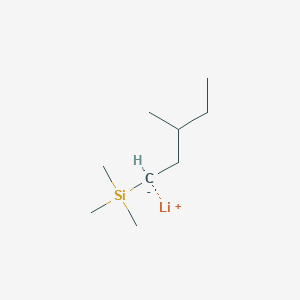
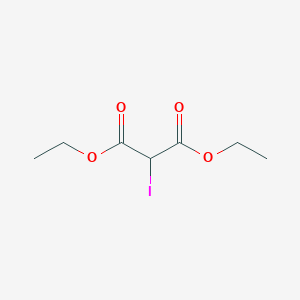
![1-[4-(3-Chloropropoxy)-2-hydroxy-3-propylphenyl]ethan-1-one](/img/structure/B14437633.png)
